molecular formula C16H14BrNO B5178996 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide

Cat. No. B5178996
M. Wt: 316.19 g/mol
InChI Key: DSQXFDPDIGRXFE-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biological research, and material science. This compound is a member of the indene family and has a molecular weight of 335.23 g/mol.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in the regulation of gene expression and cell growth. This inhibition leads to the suppression of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide has a low toxicity profile and does not have any significant adverse effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide in lab experiments is its low toxicity profile, which makes it a safe compound to handle. Additionally, its potential applications in medicinal chemistry and material science make it a versatile compound for various research fields. However, the low yield of the synthesis method and the limited understanding of its mechanism of action are some of the limitations of using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of this compound as a building block in the synthesis of novel materials such as liquid crystals and polymers is another area of future research.

Synthesis Methods

The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide can be achieved through a multistep process involving the reaction of 2-bromo-1-indanone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been reported to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used as a building block in the synthesis of various materials such as polymers and liquid crystals.

properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQXFDPDIGRXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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